molecular formula C18H13BCl3F4N3O B12497770 2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

Cat. No.: B12497770
M. Wt: 480.5 g/mol
InChI Key: INTVBWFSTLNIOF-UHFFFAOYSA-N
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Description

2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is a complex organic compound with a unique structure that combines multiple heterocyclic rings.

Preparation Methods

The synthesis of 2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate involves multiple steps. One common synthetic route includes the reaction of 2,4,6-trichlorophenyl hydrazine with an indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazine precursor under specific conditions. The reaction is typically carried out in an inert atmosphere and requires careful control of temperature and pH to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trichlorophenyl group and the triazolo-oxazine ring system play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other triazolo-oxazine derivatives and trichlorophenyl-containing molecules. Compared to these compounds, 2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is unique due to its specific combination of heterocyclic rings and the presence of the tetrafluoroborate counterion. This uniqueness contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H13BCl3F4N3O

Molecular Weight

480.5 g/mol

IUPAC Name

4-(2,4,6-trichlorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate

InChI

InChI=1S/C18H13Cl3N3O.BF4/c19-11-6-13(20)18(14(21)7-11)24-9-23-16(22-24)8-25-15-5-10-3-1-2-4-12(10)17(15)23;2-1(3,4)5/h1-4,6-7,9,15,17H,5,8H2;/q+1;-1

InChI Key

INTVBWFSTLNIOF-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C=C(C=C5Cl)Cl)Cl

Origin of Product

United States

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